molecular formula C5H9ClN2O B13902193 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride

3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride

Cat. No.: B13902193
M. Wt: 148.59 g/mol
InChI Key: RAXGREHXTKNBEC-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride typically involves the reaction of cis-diester with benzylamine in refluxing toluene to form monobenzylamide. This intermediate is then further processed to obtain the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and yield of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is unique due to its specific structure and the resulting interactions with opioid receptors. Its potential as a ligand for these receptors sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research .

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-4)2-6-5;/h3-4,7H,1-2H2,(H,6,8);1H

InChI Key

RAXGREHXTKNBEC-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(=O)C1N2.Cl

Origin of Product

United States

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